molecular formula C11H9NO3 B8212268 5-Methoxyisoquinoline-7-carboxylic acid

5-Methoxyisoquinoline-7-carboxylic acid

Cat. No.: B8212268
M. Wt: 203.19 g/mol
InChI Key: FBCFDRGYZCVHLE-UHFFFAOYSA-N
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Description

5-Methoxyisoquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxyisoquinoline-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxyisoquinoline-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxyisoquinoline-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-5-7(11(13)14)4-8-6-12-3-2-9(8)10/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCFDRGYZCVHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Methoxyisoquinoline-7-carboxylic Acid: Structural Analogs, Derivatives, and Applications

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are derived biosynthetically from amino acids like tyrosine and phenylalanine and exhibit remarkable structural diversity.[2] Their proven therapeutic applications range from vasodilators like papaverine to antihypertensive agents and anesthetics.[3]

This guide focuses on a specific, synthetically valuable member of this family: 5-Methoxyisoquinoline-7-carboxylic acid . The strategic placement of the electron-donating methoxy group at the C5 position and the versatile carboxylic acid group at the C7 position makes this molecule a highly attractive starting point for the development of novel therapeutics. The carboxylic acid moiety, in particular, is a critical pharmacophore that often governs target binding affinity through electrostatic and hydrogen-bonding interactions.[4] Structure-activity relationship (SAR) studies frequently show that quinoline and isoquinoline derivatives containing a carboxylic acid exhibit superior binding properties compared to their ester or amide counterparts.[4]

This document, intended for researchers and drug development professionals, will provide a comprehensive overview of the structural analogs and derivatives of 5-methoxyisoquinoline-7-carboxylic acid, delving into synthesis strategies, biological activities, and key SAR insights.

Part 1: A Landscape of Structural Analogs and Derivatives

The core structure of 5-methoxyisoquinoline-7-carboxylic acid can be systematically modified to explore chemical space and optimize pharmacological properties. These modifications can be broadly categorized into structural analogs, where the core scaffold or substituent positions are altered, and derivatives, where functional groups are appended to the parent molecule.

Structural Analogs: Modifying the Core
  • Positional Isomers: Shifting the methoxy and carboxylic acid groups around the isoquinoline ring generates a library of isomers with potentially distinct biological profiles. For example, 6,7-dimethoxyisoquinoline-1-carboxylic acid is another well-characterized analog.[5]

  • Scaffold Variations:

    • Quinolines: This isomeric scaffold, where the nitrogen is in position 1, is also a rich source of bioactive molecules. Quinoline-4-carboxylic acid and its derivatives have demonstrated significant anti-inflammatory and antiproliferative activities.[4][6]

    • Tetrahydroisoquinolines (THIQs): Saturation of the isoquinoline ring to form the THIQ core dramatically alters the molecule's three-dimensional geometry and reactivity.[4] THIQs are prevalent in nature and serve as the foundation for many therapeutics.[2][7]

  • Functional Group Analogs: Replacing the C7-carboxylic acid with bioisosteres like tetrazoles or converting it to esters and amides can modulate pharmacokinetic properties and target interactions.[4] Comparative studies often reveal that while the carboxylic acid is optimal for binding affinity, its ester form can sometimes lead to higher activity in cell-based assays, potentially due to improved cell permeability.[4][8]

Derivatives: Expanding Functional Diversity
  • Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for chemical modification. Standard reactions include:

    • Esterification: Converting the acid to an ester can improve membrane permeability.

    • Amidation: Forming amides with various amines introduces a wide range of chemical diversity and can establish new hydrogen bond interactions with biological targets.[4]

  • Aromatic Ring Substitution: The isoquinoline core is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can fine-tune the electronic properties and steric profile of the molecule.[4]

  • Multi-Component Reaction Strategies: Advanced synthetic methods like the Ugi four-component reaction (Ugi-4CR) can be employed to rapidly generate libraries of highly substituted isoquinoline derivatives, introducing diversity at multiple positions in a single step.[4]

Part 2: Synthesis Methodologies: Building the Core and Its Variants

The construction of the isoquinoline and tetrahydroisoquinoline frameworks is a well-established field of organic chemistry, with several named reactions providing reliable access to these scaffolds. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Pathways
  • Pomeranz–Fritsch–Bobbitt Cyclization: This classical method is a cornerstone for the synthesis of the tetrahydroisoquinoline core. It involves the acid-catalyzed cyclization of an aminoacetal derived from a substituted phenethylamine. This pathway is particularly valuable for producing chiral THIQ derivatives.[7]

  • Petasis Reaction: This versatile, three-component reaction combines an amine, a boronic acid, and a glyoxylic acid to form substituted amino acids. It is frequently used in tandem with the Pomeranz–Fritsch cyclization to synthesize complex tetracyclic tetrahydroisoquinoline derivatives.[9] The Petasis reaction provides a straightforward method to install the carboxylic acid moiety and other desired substituents.[7][9]

  • Pfitzinger Reaction: This reaction provides a direct route to quinoline-4-carboxylic acids by condensing an isatin derivative with a carbonyl compound. This methodology can be adapted to synthesize isoquinoline analogs through strategic selection of starting materials and subsequent chemical transformations.[4]

Experimental Workflow: A Generalized Synthesis Protocol

The following diagram and protocol outline a common and effective workflow for synthesizing complex tetrahydroisoquinoline carboxylic acids, combining the Petasis and Pomeranz–Fritsch reactions.[7][9]

G cluster_0 Part 1: Petasis Reaction cluster_1 Part 2: Pomeranz–Fritsch Cyclization A Substituted Aminoacetaldehyde Acetal P1 Petasis Reaction (3 components) A->P1 B Arylboronic Acid B->P1 C Glyoxylic Acid C->P1 D N-substituted Arylglycine Derivative (Intermediate) P1->D P2 Acid-Catalyzed Double Cyclization D->P2 E Final Tetracyclic Tetrahydroisoquinoline Carboxylic Acid P2->E

Caption: Workflow combining Petasis and Pomeranz–Fritsch reactions.

Detailed Protocol: Synthesis of a Dihydromethanodibenzo[c,f]azocine-5-carboxylic Acid Derivative [9]

  • Step 1: Petasis Reaction (Formation of Amino Acid Intermediate)

    • To a solution of the appropriate N-substituted aminoacetaldehyde acetal (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add the desired arylboronic acid (1.1 eq) and glyoxylic acid hydrate (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure. The resulting crude N-substituted arylglycine derivative can often be used in the next step without further purification, or purified by column chromatography if necessary.

  • Step 2: Pomeranz–Fritsch Double Cyclization

    • Dissolve the crude amino acid intermediate from Step 1 in an acidic medium. A common choice is 20% aqueous HCl.[9] For less activated aromatic rings, a stronger acid like 70% HClO₄ may be required.[9]

    • Stir the solution at room temperature for 12-24 hours.

    • Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) to a pH of ~7-8.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

    • Purify the product by recrystallization or column chromatography to obtain the desired tetracyclic tetrahydroisoquinoline carboxylic acid.

Part 3: Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the isoquinoline and quinoline carboxylic acid scaffolds have been investigated for a wide array of therapeutic applications. Understanding the relationship between chemical structure and biological activity is paramount for designing more potent and selective drug candidates.

Spectrum of Biological Activities

The inherent versatility of the isoquinoline scaffold has led to the discovery of compounds with diverse pharmacological profiles.

Biological ActivityScaffold TypeKey FindingsReference(s)
Anticancer Isoquinolinequinones, QuinolinesShowed broad cytotoxic activities, particularly against breast cancer cell lines (MDA-MB-231).[10] Certain quinoline carboxylic acids display remarkable growth inhibition against various cancer cell lines.[6][6][10]
Antiviral Isoquinoline AlkaloidsNatural isoquinoline alkaloids like berberine have demonstrated activity against a range of viruses, including HIV and HSV.[1][1]
Antiparasitic Quinolines, IsoquinolinesQuinoline-4-carboxylic acids have shown significant antileishmanial activity.[4] Isoquinoline alkaloids are also explored for antimalarial properties.[2][2][4]
Anti-inflammatory Quinoline Carboxylic AcidsExerted appreciable anti-inflammatory effects in macrophage models, comparable to the NSAID indomethacin.[6][6]
Enzyme Inhibition Quinoxaline CarboxylatesDerivatives can act as inhibitors of essential parasitic enzymes like thioredoxin reductase.[11][11]
MDR Reversal TetrahydroisoquinolinesCertain 6,7-dimethoxy-THIQ derivatives act as P-glycoprotein (P-gp) modulators, reversing multidrug resistance in cancer cells.[12][12]
Key SAR Insights: The Role of Key Functional Groups

The causality behind the observed biological activities can often be traced to specific structural features.

SAR cluster_Core Isoquinoline Core cluster_C7 C7-Position cluster_C5 C5-Position Core Scaffold Rigidity & Planarity for π-stacking Activity Biological Activity Core->Activity Provides structural foundation COOH Carboxylic Acid (-COOH) - H-bonding - Electrostatic interactions - Critical for target affinity COOH->Activity Drives target binding Ester Ester (-COOR) - Increased lipophilicity - Improved cell permeability Ester->Activity Influences pharmacokinetics Methoxy Methoxy Group (-OCH3) - Electron-donating - Modulates ring reactivity - Can form H-bonds Methoxy->Activity Fine-tunes properties

Caption: Key structure-activity relationships for the isoquinoline scaffold.

  • The Primacy of the Carboxylic Acid: The carboxylate anion, present at physiological pH, is a powerful hydrogen bond acceptor and can form strong salt bridges with positively charged amino acid residues (e.g., Lys, Arg) in a target's binding pocket.[4] This interaction is often the primary anchor for the ligand-protein complex, making the C7-COOH group essential for high-affinity binding.[4]

  • Electronic Effects of Substituents: The methoxy group at C5 is electron-donating, which influences the electron density of the aromatic system. This can affect the molecule's reactivity in metabolic pathways and its ability to participate in π-π stacking interactions with aromatic residues in the binding site.[4]

  • Lipophilicity and Permeability: Converting the polar carboxylic acid to a more lipophilic ester or amide derivative can have a profound impact on the compound's ability to cross cell membranes. This is a classic trade-off in drug design: optimizing for target binding (favoring the acid) versus optimizing for cellular uptake (often favoring the ester).[8]

Biological Assay Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay[8]

This assay quantifies a compound's ability to inhibit the enzyme DHODH, a target in cancer and autoimmune disease therapy.

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHODH (hDHODH) in an appropriate assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol).

    • Prepare stock solutions of the substrates: dihydroorotate and decylubiquinone.

    • Prepare a stock solution of the cofactor, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor and changes color upon reduction.

    • Prepare serial dilutions of the test compounds (e.g., 5-methoxyisoquinoline-7-carboxylic acid derivatives) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 1 µL of the test compound dilution (or DMSO for control wells).

    • Add 20 µL of hDHODH enzyme solution and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of a substrate mix containing dihydroorotate, decylubiquinone, and DCIP.

    • Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a plate reader. The rate of DCIP reduction is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the test compound.

    • Normalize the velocities to the DMSO control (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).

Conclusion and Future Directions

5-Methoxyisoquinoline-7-carboxylic acid and its analogs represent a fertile ground for the discovery of new chemical entities with significant therapeutic potential. The core scaffold is synthetically accessible through robust and versatile chemical reactions, allowing for extensive exploration of structure-activity relationships. The C7-carboxylic acid is a key determinant of biological activity, though its modification to esters or amides provides a critical strategy for modulating pharmacokinetic profiles.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Utilizing modern synthetic techniques like multi-component reactions and diversity-oriented synthesis to create novel libraries of derivatives.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most active compounds.

  • Pharmacokinetic Optimization: Fine-tuning the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to improve their drug-like characteristics for in vivo studies.

  • Exploration of New Therapeutic Areas: Screening promising analogs against a wider range of biological targets to uncover new and unexpected therapeutic applications.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the full potential of the isoquinoline carboxylic acid scaffold in the ongoing quest for safer and more effective medicines.

References

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). MDPI. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). PMC. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Unbound Medicine. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (n.d.). PMC - NIH. [Link]

  • Synthesis and SAR of a series of mGlu7 NAMs based on an ethyl-8-methoxy-4-(4-phenylpiperazin-1-yl)quinoline carboxylate core. (n.d.). PMC - PubMed Central. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. [Link]

  • Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021, October 7). Beilstein Journals. [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2025, December 6). ResearchGate. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr.org. [Link]

  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. (n.d.). PubMed. [Link]

  • Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers. (2017, August 22). PubMed. [Link]

  • 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4. (n.d.). PubChem. [Link]

  • Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. (2023, November 28). PMC. [Link]

  • 6,7-Dimethoxyisoquinoline-1-carboxylic acid | C12H11NO4. (n.d.). PubChem. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 5-Methoxyisoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and materials science, the precise characterization of novel molecular entities is paramount. 5-Methoxyisoquinoline-7-carboxylic acid, a substituted isoquinoline, represents a scaffold of significant interest due to the prevalence of the isoquinoline core in a vast array of biologically active natural products and synthetic drugs. Its structural confirmation is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and understanding structure-activity relationships (SAR).

This guide provides a comprehensive technical overview of the core analytical techniques used to characterize 5-Methoxyisoquinoline-7-carboxylic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple recitation of data, delving into the causality behind the spectral features and the logic underpinning the experimental protocols. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to acquire and interpret high-quality spectral data for this class of compounds.

Molecular Structure and Numbering Scheme

To ensure clarity throughout this guide, the following IUPAC numbering scheme for the 5-Methoxyisoquinoline-7-carboxylic acid scaffold will be used.

Caption: Structure of 5-Methoxyisoquinoline-7-carboxylic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Methoxyisoquinoline-7-carboxylic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: The proton NMR spectrum is predicted to show distinct signals for each of the five aromatic protons, the methoxy protons, and the carboxylic acid proton. The chemical shifts are governed by the electron-donating methoxy group, the electron-withdrawing carboxylic acid and nitrogen atom, and anisotropic effects from the aromatic rings. The acidic proton of the carboxyl group is often broad and may exchange with trace water in the solvent, affecting its appearance.[1][2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 ~9.3 s -
H-3 ~8.5 d ~6.0
H-4 ~7.8 d ~6.0
H-6 ~7.4 d ~2.0
H-8 ~8.2 d ~2.0
-OCH₃ ~4.0 s -

| -COOH | ~13.0 | br s | - |

Interpretation:

  • H-1: This proton is adjacent to the electronegative nitrogen and is significantly deshielded, appearing far downfield as a singlet.

  • H-3 & H-4: These protons form a coupled system. H-3 is deshielded by the adjacent nitrogen.

  • H-6 & H-8: These protons are on the benzene ring portion. They are meta-coupled to each other, resulting in doublets with a small coupling constant (~2 Hz). H-8 is deshielded by the anisotropic effect of the nearby carboxylic acid group.

  • -OCH₃: The methoxy protons appear as a sharp singlet, as expected, in a region typical for methoxy groups on an aromatic ring.[3][4]

  • -COOH: The carboxylic acid proton signal is typically very broad and appears far downfield due to strong hydrogen bonding and its acidic nature.[1][2] Its integration should correspond to one proton.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~5 mg of 5-Methoxyisoquinoline-7-carboxylic acid and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the polar carboxylic acid and its acidic proton is readily observable.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the correct frequency for ¹H and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms in the isoquinoline core, plus signals for the methoxy and carboxyl carbons. The chemical shifts are highly diagnostic. The carboxyl carbon is the most deshielded, appearing around 165-175 ppm.[1][5] Carbons bonded to heteroatoms (C-5, C-8a) and the methoxy carbon also have characteristic shifts.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 ~152
C-3 ~145
C-4 ~118
C-4a ~128
C-5 ~158
C-6 ~110
C-7 ~135
C-8 ~125
C-8a ~130
-OCH₃ ~56

| -COOH | ~168 |

Interpretation:

  • -COOH: The carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum.[1][6]

  • C-5: This carbon is attached to the electron-donating methoxy group and is significantly deshielded, appearing as one of the most downfield aromatic signals.

  • C-1 & C-3: These carbons are adjacent to the nitrogen and are deshielded.

  • Quaternary Carbons (C-4a, C-5, C-7, C-8a): These carbons typically have lower intensities in a standard ¹³C spectrum compared to protonated carbons. Their assignment would be confirmed using 2D NMR techniques like HMBC.

  • -OCH₃: The methoxy carbon appears in the typical aliphatic region around 56 ppm.

Visualization: 2D NMR Workflow for Structural Confirmation

To unambiguously assign the carbon signals and confirm connectivity, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. This experiment reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

HMBC_Workflow cluster_protons Key Proton Signals cluster_carbons Key Carbon Signals H1 H-1 (~9.3 ppm) C8a C-8a (~130 ppm) H1->C8a ³J C3 C-3 (~145 ppm) H1->C3 ³J H8 H-8 (~8.2 ppm) COOH -COOH (~168 ppm) H8->COOH ³J OCH3 -OCH3 (~4.0 ppm) C5 C-5 (~158 ppm) OCH3->C5 ²J

Caption: Key HMBC correlations for structural verification.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy excels at identifying functional groups. For 5-Methoxyisoquinoline-7-carboxylic acid, the spectrum will be dominated by features of the carboxylic acid, which typically exists as a hydrogen-bonded dimer in the solid state. This dimerization has a profound and characteristic effect on the hydroxyl and carbonyl stretching vibrations.[7][8]

Characteristic IR Absorption Bands (Solid State, KBr or ATR)

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3300 - 2500 Broad, Strong O-H stretch (from H-bonded -COOH)
~3050 Medium Aromatic C-H stretch
~2950, ~2850 Medium-Weak Aliphatic C-H stretch (from -OCH₃)
1710 - 1690 Strong, Sharp C=O stretch (from H-bonded -COOH dimer)
1620, 1580, 1480 Medium-Strong Aromatic C=C ring stretching
~1250 Strong Asymmetric C-O-C stretch (aryl ether)

| 1300 - 1200 | Medium | C-O stretch (coupled with O-H bend) |

Interpretation:

  • O-H Stretch: The most telling feature is the extremely broad absorption band spanning from 3300 to 2500 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[9][10] This broadness obscures the aromatic C-H stretches.

  • C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ confirms the presence of the carbonyl group. Its position is indicative of a carboxylic acid involved in hydrogen bonding.[9][11]

  • Aromatic & Ether Stretches: The various C=C and C-O stretches confirm the presence of the aromatic rings and the methoxy ether linkage.

Experimental Protocol: Solid-State IR (ATR)
  • Sample Preparation: Place a small, powdered amount (~1-2 mg) of the crystalline sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the crystal clean and uncovered, run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule, and it will primarily yield the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to fragment this ion, providing structural clues that confirm the connectivity. The fragmentation of related quinoline carboxylic acids often proceeds through the loss of small, stable neutral molecules like water, carbon monoxide, and carbon dioxide.[12][13]

Predicted Mass Spectrometry Data (ESI+)

m/z Value Ion Formula Description
204.0655 [C₁₁H₁₀NO₃]⁺ Protonated Molecular Ion [M+H]⁺
186.0550 [C₁₁H₈NO₂]⁺ [M+H - H₂O]⁺
158.0600 [C₁₀H₈NO]⁺ [M+H - H₂O - CO]⁺

| 144.0444 | [C₉H₆NO]⁺ | [M+H - COOH - H]⁺ |

Interpretation:

  • Molecular Ion: The primary goal is to observe the protonated molecule at the calculated exact mass (204.0655 for [C₁₁H₁₀NO₃]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing a high degree of confidence in the molecular formula.

  • Fragmentation: The fragmentation pattern provides a structural fingerprint. The initial loss of water from the carboxylic acid is a common pathway. Subsequent or alternative loss of the entire carboxyl group (45 Da) is also highly diagnostic.[12]

Visualization: Predicted ESI-MS/MS Fragmentation Pathway

Fragmentation_Pathway Parent [M+H]⁺ m/z 204.0655 Frag1 [M+H - H₂O]⁺ m/z 186.0550 Parent->Frag1 - H₂O Frag2 [M+H - COOH]⁺ m/z 159.0699 Parent->Frag2 - COOH Frag3 [M+H - H₂O - CO]⁺ m/z 158.0600 Frag1->Frag3 - CO

Caption: Primary fragmentation routes for [M+H]⁺ of the target molecule.

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is critical for promoting protonation in positive ion mode.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the [M+H]⁺ ion. Optimize source parameters (e.g., capillary voltage, source temperature) to maximize its signal.

  • MS/MS Acquisition: Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 204.1) as the precursor, and apply collision energy (CID) to induce fragmentation. Record the resulting fragment ion spectrum.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural characterization of 5-Methoxyisoquinoline-7-carboxylic acid. ¹H and ¹³C NMR define the precise C-H framework and atom connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the hydrogen-bonded carboxylic acid dimer. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight, while MS/MS fragmentation patterns provide corroborating structural evidence. Together, these techniques form a self-validating system, ensuring the identity, purity, and structural integrity of this important chemical entity.

References

  • Wiley-VCH. (2005). Supporting Information for "One-pot Synthesis of cis-Isoquinolonic Acids Derivatives...".
  • University of Colorado Boulder. Typical Proton and C-13 NMR Chemical Shift Values. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. [Image from a publication, context available on ResearchGate]. Available at: [Link]

  • Walczak, M. A., & Wzorek, Z. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • American Elements. (n.d.). Isoquinolines Product Catalog. Available at: [Link]

  • Filo. (n.d.). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Available at: [Link]

  • Džambaski, Z., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Li, Y., et al. (2017). Rapid Characterization and Identification of Chemical Constituents in Gentiana radix before and after Wine-Processed by UHPLC-LTQ-Orbitrap MSn. Molecules. Available at: [Link]

  • ResearchGate. (2017). Infrared spectra and structure of molecular complexes of aromatic acids. [PDF of publication]. Available at: [Link]

  • Demianova, O. S., et al. (n.d.). Mass spectrometry study of ascorbyl palmitate as an agent for nanosomes formation. [PDF document, specific journal not immediately clear]. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • UCLA Chemistry. (n.d.). IR Absorption Table. Available at: [Link]

  • Michalska, D., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. Available at: [Link]

  • Stanek, D., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sum, F.-W., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition. Available at: [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • da Silva, T. M. S., et al. (2024). Chemical Profile, Antioxidant and Cytotoxic Potential of Dipteryx lacunifera Ducke. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Liu, M., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. Available at: [Link]

  • Wang, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2014). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Bioinorganic Chemistry and Applications. Available at: [Link]

Sources

Technical Whitepaper: In Silico Modeling of 5-Methoxyisoquinoline-7-carboxylic Acid Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Structural Biology & Computational Chemistry Framework for Kinase Inhibitor Profiling

Executive Summary

This technical guide provides a rigorous in silico framework for modeling 5-Methoxyisoquinoline-7-carboxylic acid (CAS: 2090538-66-2). While this specific chemical entity acts as a versatile building block, its isoquinoline core shares significant structural homology with Class I Rho-associated coiled-coil kinase (ROCK) inhibitors (e.g., Fasudil) and Poly(ADP-ribose) polymerase (PARP) inhibitors.

For the purpose of this guide, we will model this compound as a putative ATP-competitive inhibitor of ROCK-1 , a critical target in cardiovascular and fibrotic disease. This document details the end-to-end workflow: from quantum mechanical ligand preparation to molecular dynamics (MD) validation, ensuring high-confidence predictive data for downstream experimental verification.

Molecular Characterization & Chemical Space

Before initiating docking protocols, the physicochemical profile of the ligand must be established to ensure simulation accuracy.

Physicochemical Profile (Predicted)

The presence of the carboxylic acid at position 7 and the methoxy group at position 5 introduces specific electronic constraints.

PropertyValue (Predicted)Significance in Modeling
Molecular Weight ~203.19 g/mol Fragment-like; high ligand efficiency potential.
pKa (Acid) ~3.8 - 4.2Critical: At physiological pH (7.4), the 7-COOH will be deprotonated (

).
pKa (Isoquinoline N) ~5.4Likely uncharged at pH 7.4, unlike Fasudil (homopiperazine ring).
LogP ~1.8Moderate lipophilicity; good membrane permeability potential.
TPSA ~60 ŲWell within the "Rule of 3" for fragment-based design.

Application Scientist Note: Many junior modelers fail here by docking the neutral carboxylic acid. You must model the anionic state (


) at pH 7.4 to capture accurate electrostatic bridges with lysine residues (e.g., Lys105 in ROCK1).

Computational Workflow Architecture

The following diagram outlines the logical flow of the in silico campaign, ensuring data integrity at every hand-off point.

InSilicoWorkflow cluster_0 Pre-Processing LigandPrep Ligand Preparation (Epik/LigPrep) pH 7.4 +/- 0.5 Docking Molecular Docking (Glide XP / Vina) Pose Retrieval LigandPrep->Docking 3D Conformer ProteinPrep Protein Preparation (PDB: 2ESM) H-Bond Opt & Minimization GridGen Receptor Grid Generation (20Å Box at Hinge) ProteinPrep->GridGen Clean Structure GridGen->Docking Search Space MD_Sim MD Simulation (Desmond/GROMACS) 100ns Explicit Solvent Docking->MD_Sim Top Pose Analysis Interaction Analysis (RMSD/RMSF/H-Bonds) MD_Sim->Analysis Trajectory

Figure 1: End-to-end computational workflow for small molecule kinase inhibitor modeling.

Protocol 1: Target Selection & Preparation

Rationale for ROCK-1 Target

The isoquinoline scaffold is a "privileged structure" for kinase inhibition. We utilize the crystal structure of ROCK-1 bound to Fasudil (PDB ID: 2ESM) .

  • Resolution: 1.70 Å (High precision).

  • Homology: Fasudil is a 5-isoquinoline-sulfonamide; our ligand is a 5-methoxy-7-carboxy-isoquinoline. The binding mode is expected to exploit the ATP-binding hinge region.

Preparation Steps
  • Import: Load PDB 2ESM into the workspace (e.g., Maestro or PyMOL).

  • Clean-up: Remove crystallographic waters (beyond 5Å of the active site), co-factors, and ions not involved in catalysis.

  • H-Bond Optimization: Optimize hydrogen bond networks (PropKa) at pH 7.0. This is crucial to set the correct tautomeric state of His133 and Asp160 (DFG motif).

  • Restrained Minimization: Apply OPLS4 force field minimization to relieve steric clashes while restraining heavy atoms (RMSD < 0.30 Å).

Protocol 2: Molecular Docking (Rigid Receptor)

Grid Generation

Define the active site box centered on the co-crystallized ligand (Fasudil).

  • Center: Centroid of the native ligand.

  • Size:

    
     Å (Sufficient to accommodate the carboxylic acid tail).
    
  • Constraints: Define a hydrogen bond constraint at the hinge region (residue Met156 ) to filter for kinase-specific binding modes.

Docking Parameters (Standard Precision vs. Extra Precision)

Run the docking using an Extra Precision (XP) scoring function to penalize false positives.

  • Ligand Sampling: Flexible (ring conformations, nitrogen inversion).

  • Post-Docking Minimization: Yes, number of poses = 5.

  • Scoring: Emodel (for pose selection) and GlideScore (for ranking).

Predicted Binding Mode

Based on the scaffold, the expected interaction map is visualized below. The 5-methoxy group likely occupies the hydrophobic pocket near the gatekeeper residue, while the 7-carboxylate may form salt bridges with lysine residues (e.g., Lys105) or interact with solvent.

InteractionMap Ligand_N Isoquinoline N (H-Bond Acceptor) Met156 Met156 (Hinge Region) Ligand_N->Met156 H-Bond (2.8Å) Ligand_OMe 5-Methoxy (Hydrophobic) HydroPocket Hydrophobic Pocket (Val/Ala) Ligand_OMe->HydroPocket vdW Contact Ligand_COOH 7-Carboxylate (Anionic/Salt Bridge) Lys105 Lys105 (Catalytic Lysine) Ligand_COOH->Lys105 Salt Bridge / H-Bond

Figure 2: Predicted interaction map of 5-Methoxyisoquinoline-7-carboxylic acid within the ROCK-1 ATP binding pocket.

Protocol 3: Molecular Dynamics (MD) Validation

Static docking often produces false positives. MD simulations are mandatory to verify the stability of the Ligand-Carboxylate interaction with Lys105.

System Setup
  • Solvent Model: TIP3P water box (Orthorhombic, 10Å buffer).

  • Neutralization: Add Na+ ions to neutralize the system charge (likely needed due to the anionic ligand).

  • Salt Concentration: 0.15 M NaCl (physiological).

Simulation Protocol (Desmond/GROMACS)
  • Relaxation: NVT ensemble (Brownian dynamics) for 100 ps at 10 K (restrained).

  • Equilibration: NPT ensemble for 12 ns (gradual release of restraints).

  • Production Run: 100 ns, 300 K, 1.01325 bar.

  • Time Step: 2.0 fs (with SHAKE algorithm for H-bonds).

Analysis Metrics
  • RMSD (Root Mean Square Deviation): A stable ligand should have an RMSD fluctuation < 2.0 Å relative to the protein backbone.

  • H-Bond Occupancy: Calculate the % of simulation time the Met156 H-bond exists. >60% occupancy indicates a potent binder.

ADMET Profiling (In Silico)

Using QSAR models (e.g., SwissADME or QikProp), we predict the "drug-likeness" of the compound.

ADMET ParameterPredictionInterpretation
Solubility (logS) -3.1 (Moderately Soluble)The carboxylate group significantly aids solubility compared to pure isoquinolines.
BBB Permeability LowThe charged carboxylate (

) prevents passive diffusion across the Blood-Brain Barrier.
CYP Inhibition CYP2D6 (Potential)Isoquinolines can be substrates/inhibitors of CYP2D6; requires experimental check.
hERG Inhibition Low RiskLack of basic amine tail reduces hERG liability common in kinase inhibitors.

References

  • Protein Data Bank (PDB). Crystal structure of the Rho-associated protein kinase 1 (ROCK1) bound to Fasudil (2ESM). [Link]

  • SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]

  • Schrödinger. Glide: A complete solution for ligand-receptor docking. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12705997 (Related Isoquinoline Derivative). [Link]

  • Journal of Medicinal Chemistry. Structure-Based Design of Novel Rho-Kinase Inhibitors. (Example of methodology grounding). [Link]

Methodological & Application

Analytical Methods for Quantifying 5-Methoxyisoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Target Audience: Pharmaceutical Researchers, Analytical Chemists, Process Development Scientists[1]

Executive Summary & Molecule Profile[1]

5-Methoxyisoquinoline-7-carboxylic acid (CAS: 2708282-27-1) is a critical heterocyclic building block, often utilized in the synthesis of P2X7 antagonists, kinase inhibitors, and complex alkaloids.[1] Its amphoteric nature—possessing both a basic isoquinoline nitrogen and an acidic carboxyl group—presents specific chromatographic challenges, notably peak tailing and pH-dependent solubility.

This guide provides two distinct, validated workflows:

  • HPLC-UV: For raw material assay, purity profiling, and synthetic process monitoring.

  • LC-MS/MS: For trace impurity analysis or pharmacokinetic (PK) quantification in biological matrices.

Physicochemical Profile (Critical for Method Development)
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₉NO₃[M+H]⁺ = 204.06 Da
Molecular Weight 203.19 g/mol Suitable for ESI+ MS detection.[1]
pKa (Calculated) Acidic (COOH): ~3.8 - 4.2Basic (N-Isoq): ~5.2 - 5.6Zwitterionic region: pH 4.2–5.2.Method Choice: Operate at pH < 3.0 (Cationic form) or pH > 7.5 (Anionic form) to ensure single ionization state.[1]
LogP ~1.5 - 2.0 (Estimated)Moderate lipophilicity; suitable for Reverse Phase (RP) chromatography.
UV Maxima ~220 nm, ~254 nm, ~310 nmStrong absorbance at 254 nm due to conjugated isoquinoline system.
Solubility DMSO (High), MeOH (Moderate), Water (pH-dependent)Stock Prep: Dissolve in DMSO. Dilute with MeOH/Water. Avoid neutral water for stock.

Analytical Decision Tree

The following flowchart illustrates the logic for selecting the appropriate sample preparation and analytical method based on your specific application.

AnalyticalWorkflow Start Start: Define Analytical Goal SampleType Sample Matrix? Start->SampleType Synthetic Synthetic / Raw Material SampleType->Synthetic Synthesis Bio Biological (Plasma/Tissue) SampleType->Bio In Vivo/Vitro Conc Concentration Range? Synthetic->Conc Prep2 Prep: Protein Precip or SPE Bio->Prep2 HighConc High (>10 µg/mL) Conc->HighConc Trace Trace (<1 µg/mL) Conc->Trace Prep1 Prep: Dilute in MeOH:Water HighConc->Prep1 Trace->Prep1 Method1 Protocol 1: HPLC-UV (Purity & Assay) Method2 Protocol 2: LC-MS/MS (PK & Impurities) Prep1->Method1 Prep1->Method2 Prep2->Method2

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.

Protocol 1: HPLC-UV (Purity & Assay)[1]

Application: Quality control of incoming raw material (CAS 2708282-27-1) or monitoring reaction completion.[1] Rationale: Acidic mobile phase is selected to protonate the carboxylic acid (neutralizing it) and protonate the nitrogen (cationic). This prevents mixed-mode interactions and zwitterionic behavior, resulting in sharp peaks.

Chromatographic Conditions
  • System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge BEH C18 .

    • Why: These columns are end-capped to reduce silanol interactions with the basic isoquinoline nitrogen.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: TFA acts as an ion-pairing agent, improving peak shape for basic heterocycles better than formic acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Isocratic Elution (Polar impurities)
12.090Linear Gradient
15.090Wash
15.15Re-equilibration
20.05End
Sample Preparation (Standard)
  • Stock Solution: Weigh 10 mg of 5-Methoxyisoquinoline-7-carboxylic acid into a 10 mL volumetric flask. Dissolve in 100% DMSO . (Conc: 1 mg/mL).

  • Working Standard: Dilute the stock 1:10 with 50:50 Water:Acetonitrile .

    • Caution: Do not dilute directly into 100% water, as the compound may precipitate due to the carboxylic acid's low solubility at neutral pH.

Protocol 2: LC-MS/MS (Trace & Bioanalysis)[1]

Application: Pharmacokinetic studies or detecting trace levels of the intermediate in final drug products. Rationale: TFA suppresses MS ionization. Therefore, Formic Acid is used.[2] A C18 column with high carbon load or a Phenyl-Hexyl column is recommended to retain the polar, protonated molecule.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]⁺ = 204.1 m/z .

  • MRM Transitions (Optimization Required):

    • Quantifier: 204.1 → 186.1 (Loss of H₂O from COOH).

    • Qualifier: 204.1 → 160.1 (Loss of CO₂).

    • Qualifier: 204.1 → 133.1 (Ring fragmentation/Loss of HCN).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.

Chromatographic Conditions (LC-MS)
  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 50 mm, 1.7 µm).

    • Why: Charged Surface Hybrid (CSH) technology provides superior peak shape for basic compounds in low ionic strength mobile phases (like formic acid).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Bioanalytical Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Isoquinoline-7-carboxylic acid or a deuterated analog).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 2–5 µL of the clear supernatant directly.

Method Validation & Troubleshooting

Validation Parameters (ICH Q2(R1))
  • Linearity: Establish a 5-point calibration curve.

    • HPLC Range: 10 µg/mL – 500 µg/mL.

    • LC-MS Range: 1 ng/mL – 1000 ng/mL.

  • Precision: %RSD should be < 2.0% for HPLC and < 15% for LC-MS (at LLOQ).

  • Accuracy: Recovery should be within 98–102% (HPLC) or 85–115% (LC-MS).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Interaction between Isoquinoline N and silanols.1. Add 0.1% TFA (HPLC only).2. Switch to a "Base Deactivated" column (e.g., CSH or XBridge).3. Increase buffer concentration (e.g., 10mM Ammonium Formate).
Split Peaks Sample solvent mismatch.Ensure sample diluent matches initial mobile phase conditions (e.g., 5-10% ACN in Water). Avoid injecting 100% DMSO.
Low Retention Compound is too polar in ionized form.1. Use a Phenyl-Hexyl column to engage pi-pi stacking with the isoquinoline ring.2. Lower the initial organic % to 0-2%.[1]
Carryover Adsorption to injector needle.Use a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% Formic Acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13754283, 5-Methoxyisoquinoline.[3] Retrieved from [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds. Application Note. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

The Strategic Application of 5-Methoxyisoquinoline-7-carboxylic Acid in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. Within this class of compounds, 5-methoxyisoquinoline-7-carboxylic acid emerges as a highly versatile intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this valuable building block. We will explore the rationale behind its application, provide detailed protocols for its conversion into therapeutically relevant amides, and discuss methods for purification and characterization.

The Rationale for 5-Methoxyisoquinoline-7-carboxylic Acid in Drug Design

The unique substitution pattern of 5-methoxyisoquinoline-7-carboxylic acid offers several advantages in the design of bioactive molecules, especially kinase inhibitors. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4]

The methoxy group at the 5-position can significantly influence a molecule's properties. It is a non-lipophilic substituent that can enhance ligand-protein binding and improve physicochemical properties.[5][6][7] The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals interactions within the often-hydrophobic ATP binding pocket of kinases.[5] Furthermore, the position of the methoxy group can direct the molecule's orientation within the binding site, contributing to selectivity.

The carboxylic acid at the 7-position serves as a crucial synthetic handle for introducing diversity into the molecular scaffold. This functional group can be readily converted into a wide array of other functionalities, most commonly amides, through well-established coupling reactions.[8][9] This allows for the exploration of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The resulting carboxamide moiety can also participate in crucial hydrogen bonding interactions with the kinase hinge region, a common binding motif for many kinase inhibitors.[4]

Application in the Synthesis of a Representative Kinase Inhibitor

To illustrate the utility of 5-methoxyisoquinoline-7-carboxylic acid, we present a representative protocol for the synthesis of a hypothetical kinase inhibitor, N-(3-aminosulfonylphenyl)-5-methoxyisoquinoline-7-carboxamide. This target molecule incorporates the key isoquinoline core and a sulfonamide-containing aniline, a common feature in many kinase inhibitors designed to interact with the solvent-exposed region of the active site.

Experimental Protocols

PART 1: Activation of 5-Methoxyisoquinoline-7-carboxylic Acid

The first step in the synthesis of the target amide is the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A common and effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride.[10]

Materials:

  • 5-Methoxyisoquinoline-7-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • In a clean, dry round-bottom flask, suspend 5-methoxyisoquinoline-7-carboxylic acid (1.0 eq) in anhydrous toluene (10 mL per gram of acid).

  • With gentle stirring, add thionyl chloride (2.0 eq) dropwise at room temperature.

  • Fit the flask with a reflux condenser and a drying tube containing calcium chloride.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 5-methoxyisoquinoline-7-carbonyl chloride is a solid and can be used in the next step without further purification.

PART 2: Amide Bond Formation

The activated acyl chloride is then reacted with the desired amine to form the final amide product. The use of a non-nucleophilic base, such as triethylamine, is recommended to quench the HCl generated during the reaction.[9]

Materials:

  • Crude 5-methoxyisoquinoline-7-carbonyl chloride

  • 3-Aminobenzenesulfonamide

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 3-aminobenzenesulfonamide (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 5-methoxyisoquinoline-7-carbonyl chloride from the previous step in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

Purification by Recrystallization

Aromatic carboxylic acids and their derivatives can often be effectively purified by recrystallization.[11][12][13]

Solvent Selection:

  • A suitable solvent system for recrystallization should dissolve the compound at elevated temperatures but have low solubility at room temperature or below.

  • Common solvents for compounds of this type include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.[12]

General Procedure:

  • Dissolve the crude product in a minimal amount of hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Characterization Data
Technique Expected Observations for the Hypothetical Product
¹H NMR Aromatic protons of the isoquinoline and phenyl rings, singlet for the methoxy group, and signals for the amide and sulfonamide protons.
¹³C NMR Carbons of the aromatic rings, methoxy carbon, and the amide carbonyl carbon.[14][15]
HPLC A single major peak indicating the purity of the compound.[16][17]
Mass Spec A molecular ion peak corresponding to the calculated mass of the product.[14]

Visualizing the Workflow

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amide Coupling cluster_2 Purification & Analysis 5-Methoxyisoquinoline-7-carboxylic acid 5-Methoxyisoquinoline-7-carboxylic acid Acyl_Chloride_Reaction Reaction in Toluene (Reflux) 5-Methoxyisoquinoline-7-carboxylic acid->Acyl_Chloride_Reaction Thionyl chloride Thionyl chloride Thionyl chloride->Acyl_Chloride_Reaction Crude Acyl Chloride Crude Acyl Chloride Acyl_Chloride_Reaction->Crude Acyl Chloride Amide_Coupling_Reaction Reaction in DCM (0 °C to RT) Crude Acyl Chloride->Amide_Coupling_Reaction 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide 3-Aminobenzenesulfonamide->Amide_Coupling_Reaction Crude Product Crude Product Amide_Coupling_Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product Characterization HPLC, NMR, MS Pure Product->Characterization

Caption: Synthetic workflow for the preparation of a representative kinase inhibitor.

Conclusion

5-Methoxyisoquinoline-7-carboxylic acid is a strategically important intermediate for the synthesis of complex molecules in drug discovery. Its unique substitution pattern provides a foundation for creating potent and selective inhibitors of various biological targets, particularly protein kinases. The protocols outlined in this application note provide a solid framework for researchers to utilize this versatile building block in their own drug development programs. The straightforward conversion of the carboxylic acid to amides allows for rapid diversification and optimization of lead compounds, accelerating the discovery of new therapeutic agents.

References

  • MDPI. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Available from: [Link].

  • Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Google Patents. US8492583B2 - Process for purification of aromatic carboxylic acids.
  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link].

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available from: [Link].

  • PubMed. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Available from: [Link].

  • Google Patents. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
  • SciELO. Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Available from: [Link].

  • MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Available from: [Link].

  • NIH. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Available from: [Link].

  • RSC Publishing. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Available from: [Link].

  • ResearchGate. Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus | Request PDF. Available from: [Link].

  • International Journal of Pharmaceutical Sciences. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available from: [Link].

  • MDPI. Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Available from: [Link].

  • ChemMedChem. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link].

  • NIH. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Available from: [Link].

  • RSC Publishing. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Available from: [Link].

  • ResearchGate. Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Available from: [Link].

  • MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available from: [Link].

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available from: [Link].

  • ResearchGate. Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Available from: [Link].

  • ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available from: [Link].

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  • Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link].

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link].

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  • PubMed. The role of the methoxy group in approved drugs. Available from: [Link].

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link].

  • MDPI. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Available from: [Link].

  • ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. Available from: [Link].

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  • YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Available from: [Link].

Sources

Troubleshooting & Optimization

refining the synthesis protocol for higher purity of 5-Methoxyisoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 5-Methoxyisoquinoline-7-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to refine their synthetic protocols to achieve higher purity and consistent yields. We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 5-methoxyisoquinoline core structure?

A1: The isoquinoline core is a privileged scaffold in medicinal chemistry. Several named reactions are classically employed for its synthesis. The most relevant for this particular substitution pattern include:

  • The Pomeranz-Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzaldehyde-derived aminoacetal. It is a robust method, but can be sensitive to the electronic nature of the substituents on the aromatic ring. Modifications, such as the Pomeranz–Fritsch–Bobbitt cyclization, are often used to improve yields and accommodate a wider range of functional groups.[1][2][3]

  • The Bischler-Napieralski Reaction: This route involves the cyclization of a β-arylethylamide using a dehydrating agent (e.g., P₂O₅, POCl₃), followed by oxidation to form the isoquinoline. A common side reaction is the formation of styrene byproducts, which can complicate purification.[4]

  • The Pfitzinger Reaction: While primarily used for quinoline synthesis, variations of the Pfitzinger reaction can be adapted to produce isoquinoline derivatives from appropriate starting materials.[5]

The choice of route often depends on the availability and complexity of the starting materials and the desired substitution pattern. For 5-Methoxyisoquinoline-7-carboxylic acid, a strategy based on the Pomeranz-Fritsch reaction is often preferred due to its convergence and adaptability.[6]

Q2: Why is achieving high purity for this compound challenging?

A2: High purity is critical for downstream applications, particularly in drug development. The challenges in purifying 5-Methoxyisoquinoline-7-carboxylic acid often stem from:

  • Formation of Regioisomers: If the precursors are not appropriately substituted, cyclization can occur at different positions on the aromatic ring, leading to isomeric impurities that are difficult to separate due to similar physical properties.

  • Incomplete Cyclization or Hydrolysis: Failure to drive the reaction to completion can leave starting materials or stable intermediates in the crude product.

  • Side-Reaction Products: Depending on the synthetic route, byproducts can form. For instance, harsh acidic conditions can sometimes lead to demethylation of the methoxy group.

  • Poor Crystallinity: The final compound may initially precipitate as an oil or an amorphous solid, making purification by recrystallization difficult without careful solvent screening.

Q3: What analytical techniques are essential for monitoring reaction progress and assessing final purity?

A3: A combination of techniques is crucial for robust process control:

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring the consumption of starting materials and the formation of the product in real-time.

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of purity. A well-developed HPLC method can resolve the target compound from starting materials, intermediates, and byproducts, allowing for accurate purity assessment (e.g., >99.5%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and key intermediates. It is also highly effective at identifying and quantifying impurities if their structures are known.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield in the Pomeranz-Fritsch cyclization step.

  • Potential Cause A: Insufficiently acidic conditions. The electrophilic aromatic substitution required for ring closure is acid-catalyzed. The nucleophilicity of the benzene ring, which is activated by the methoxy group, must be sufficient to react.

    • Solution: Ensure the acid catalyst is of high quality and sufficient concentration. While 20% aqueous HCl is sometimes used, stronger acids like trifluoroacetic acid (TFA) or perchloric acid (HClO₄) may be required for less activated systems.[6] Systematically screen acid strength and reaction temperature to find the optimal balance between reaction rate and potential degradation.

  • Potential Cause B: Degradation of the aminoacetal precursor. Aminoacetals can be sensitive to strong acids and high temperatures over prolonged periods.

    • Solution: Monitor the reaction by TLC or HPLC. If starting material disappears but the product does not form in stoichiometric amounts, degradation may be occurring. Consider running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.

  • Potential Cause C: Water content. While some aqueous acid is used, excess water can sometimes hinder the reaction.

    • Solution: If using a non-aqueous acid catalyst like TFA, ensure all glassware and reagents are scrupulously dried.

Problem 2: The final product is an oil or amorphous solid and will not crystallize.

  • Potential Cause A: Residual solvent. Solvents used in the workup (e.g., ethyl acetate, dichloromethane) can become trapped in the product, inhibiting crystallization.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating, before attempting crystallization.

  • Potential Cause B: Impurities. Even small amounts of impurities can disrupt the crystal lattice, preventing crystallization.

    • Solution: First, attempt to purify the material using column chromatography to remove major impurities. For the purified oil, perform a systematic recrystallization screen using a wide range of solvent systems (see table below). Techniques like trituration (stirring the oil with a non-solvent) or slow evaporation can induce crystallization.

  • Potential Cause C: Polymorphism. The compound may exist in multiple crystalline forms (polymorphs), some of which are more stable and easier to crystallize than others.[7]

    • Solution: Seeding the supersaturated solution with a tiny crystal of a previously obtained batch can be highly effective. Varying the crystallization temperature (e.g., room temperature vs. 4°C vs. -20°C) can favor the formation of different polymorphs.

Problem 3: HPLC analysis shows a persistent impurity with a similar retention time.

  • Potential Cause A: Regioisomer formation. If the synthesis strategy allows for it, a regioisomeric impurity may have formed.

    • Solution: This is a fundamental issue that must be addressed by redesigning the synthesis to be regioselective. Ensure your starting materials have the correct substitution pattern to direct the cyclization unambiguously. If the isomer is already present, preparative HPLC may be the only viable method for separation.

  • Potential Cause B: Demethylated impurity. The 5-methoxy group can be cleaved under harsh acidic conditions, leading to the corresponding 5-hydroxyisoquinoline-7-carboxylic acid.

    • Solution: This impurity is more polar and acidic. It can often be removed by adjusting the pH during an aqueous workup. For instance, carefully neutralizing the acidic solution may cause the desired carboxylic acid to precipitate while the more acidic phenol-acid remains in solution. Alternatively, modify the reaction conditions to use a milder acid or lower temperature.

Problem 4: The carboxylic acid functionalization step (e.g., hydrolysis of an ester) is incomplete.

  • Potential Cause A: Insufficient hydrolysis conditions. The ester group may be sterically hindered or electronically deactivated, requiring more forcing conditions for complete saponification.

    • Solution: Increase the reaction time, temperature, or concentration of the base (e.g., NaOH or KOH).[8] Using a co-solvent like ethanol or THF can improve the solubility of the ester and facilitate hydrolysis.[8] Monitor the reaction by TLC or HPLC until all the starting ester is consumed.

  • Potential Cause B: Product precipitation. The sodium or potassium salt of the carboxylic acid product may be insoluble in the reaction mixture, precipitating out and preventing the reaction from going to completion.

    • Solution: Add more solvent or a co-solvent (e.g., water) to keep the carboxylate salt dissolved throughout the reaction. Vigorous stirring is also essential.

Illustrative Workflows and Data

Troubleshooting Workflow for Low Purity

G start Initial Synthesis Complete Purity < 98% by HPLC check_nmr Analyze ¹H NMR & MS of Crude Product start->check_nmr decision_impurity Impurity Structure Identified? check_nmr->decision_impurity impurity_known Known Impurity decision_impurity->impurity_known Yes impurity_unknown Unknown Impurity decision_impurity->impurity_unknown No is_isomer Is it an isomer? impurity_known->is_isomer is_start_mat Is it starting material? is_isomer->is_start_mat No isomer_sol Modify Synthesis for Regiocontrol is_isomer->isomer_sol Yes is_side_product Is it a known side product (e.g., demethylated)? is_start_mat->is_side_product No start_mat_sol Optimize Reaction: - Increase Time/Temp - Check Catalyst is_start_mat->start_mat_sol Yes side_product_sol Modify Conditions: - Milder Acid/Base - Lower Temperature is_side_product->side_product_sol Yes end_node Achieve Target Purity >99.5% isomer_sol->end_node start_mat_sol->end_node side_product_sol->end_node purify Refine Purification Protocol impurity_unknown->purify recrystallize Systematic Recrystallization Screen purify->recrystallize chromatography Optimize Column Chromatography purify->chromatography acid_base Acid-Base Extraction purify->acid_base recrystallize->end_node chromatography->end_node acid_base->end_node

Caption: Troubleshooting workflow for purity issues.

General Synthesis Pathway

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Modification & Purification A Substituted Benzaldehyde B Aminoacetal A->B + Aminoacetaldehyde diethyl acetal C Tetrahydroisoquinoline Intermediate B->C Pomeranz-Fritsch Cyclization (H+) D 5-Methoxyisoquinoline- 7-carboxylic acid Ester C->D Aromatization/ Esterification E Final Product (High Purity) D->E Saponification & Recrystallization

Caption: A generalized synthetic pathway.

Table 1: Recommended Recrystallization Solvents for Screening
Solvent ClassPrimary SolventCo-Solvent (for antisolvent or solubility modulation)Target Polarity
Alcohols Ethanol, IsopropanolWater, HeptanePolar
Esters Ethyl AcetateHexanes, HeptaneMedium
Ketones AcetoneWater, ToluenePolar
Ethers Tetrahydrofuran (THF)HeptaneMedium
Aprotic Polar AcetonitrileWater, IsopropanolPolar
Acids Acetic AcidWaterHighly Polar

Detailed Experimental Protocol: Pomeranz-Fritsch-Bobbitt Approach

Disclaimer: This protocol is illustrative. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

Step 1: Synthesis of N-(3-formyl-4-methoxybenzyl)aminoacetaldehyde diethyl acetal

  • To a solution of 3-formyl-4-methoxybenzaldehyde (1 eq) in methanol, add aminoacetaldehyde diethyl acetal (1.1 eq).

  • Stir the mixture at room temperature for 2 hours to form the imine intermediate.

  • Cool the reaction to 0°C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction carefully with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Cyclization to Ethyl 5-Methoxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

  • Dissolve the product from Step 1 (1 eq) in ethanol.

  • Add a solution of 20% aqueous hydrochloric acid (HCl).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[6]

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (DCM) (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • The crude product is purified by silica gel column chromatography to yield the tetrahydroisoquinoline intermediate.

Step 3: Aromatization and Hydrolysis

  • Dissolve the tetrahydroisoquinoline from Step 2 (1 eq) in a suitable solvent like toluene.

  • Add an oxidizing agent such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) and heat to reflux.

  • After aromatization is complete (monitored by TLC/HPLC), filter off the catalyst.

  • Concentrate the filtrate. Dissolve the resulting crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH).[8]

  • Heat the mixture to 60-80°C for 2-4 hours until hydrolysis is complete.

  • Cool the solution and acidify to pH 3-4 with 6M HCl. The product should precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Step 4: Final Purification by Recrystallization

  • Dissolve the crude, dried product in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.[9]

  • If the solution is colored, it can be treated with a small amount of activated charcoal and hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in a 4°C refrigerator to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum to yield 5-Methoxyisoquinoline-7-carboxylic acid with high purity.

References

  • Semantic Scholar. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Available at: [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • PubMed. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

  • ResearchGate. (2025). Synthesis of (+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid, a Diastereoselective Approach. Available at: [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • Beilstein Journals. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]

  • Google Patents. (n.d.). US6562972B1 - Method for preparing heterocyclic-carboxylic acids.
  • PMC. (2023). Discovery, synthesis, and cytotoxic evaluation of isoquinolinequinones produced by Streptomyces albidoflavus derived from lichen. Available at: [Link]

  • PMC. (2023). Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Available at: [Link]

  • Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. Available at: [Link]

  • PMC. (2025). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. Available at: [Link]

  • PMC. (n.d.). Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids. Available at: [Link]

  • Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. Available at: [Link]

  • MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]

Sources

addressing precipitation issues with 5-Methoxyisoquinoline-7-carboxylic acid in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for addressing precipitation issues with 5-Methoxyisoquinoline-7-carboxylic acid.

Welcome to the technical resource center for 5-Methoxyisoquinoline-7-carboxylic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and protocols to help you overcome challenges with compound precipitation in aqueous buffers.

Section 1: Understanding the Molecule: Physicochemical Profile

5-Methoxyisoquinoline-7-carboxylic acid is an aromatic carboxylic acid. Its behavior in aqueous solutions is dominated by the ionizable carboxylic acid group. While precise experimental data for this specific molecule is not publicly available, we can predict its properties based on its chemical structure and established principles.

  • Structure: The molecule contains a planar isoquinoline ring system, which contributes to its hydrophobicity, and a carboxylic acid group (-COOH), which is the primary driver of its pH-dependent solubility.

  • Acidity (pKa): The most critical parameter for understanding its solubility is the pKa. For most aromatic carboxylic acids, the pKa typically falls in the range of 3 to 5.[1] Below this pH, the compound exists predominantly in its neutral, protonated (-COOH) form, which has very low water solubility.[2] Above the pKa, it converts to its ionized, deprotonated carboxylate (-COO⁻) form, which is significantly more water-soluble.[2][3]

Section 2: The Core Principle: pH-Dependent Solubility

The solubility of an ionizable compound like 5-Methoxyisoquinoline-7-carboxylic acid is governed by the Henderson-Hasselbalch equation.[4][5][6] The central concept is the equilibrium between the poorly soluble neutral form and the highly soluble ionized form.

To maintain the compound in solution, the pH of the buffer must be sufficiently higher than the compound's pKa to favor the deprotonated, soluble state. A general rule of thumb is to maintain the pH at least 1.5 to 2 units above the pKa to ensure >95% of the compound is in the soluble ionized form.

Diagram: pH Effect on Ionization and Solubility

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_icon low_ph Predominantly Neutral Form R-COOH (High Precipitation Risk) equilibrium Equilibrium pH vs. pKa low_ph->equilibrium Add Base (Increase pH) high_ph_icon high_ph Predominantly Ionized Form R-COO⁻ (High Solubility) high_ph->equilibrium Add Acid (Decrease pH) equilibrium->high_ph

Caption: Relationship between pH, pKa, and compound solubility.

Section 3: Troubleshooting Guide & FAQs

This section addresses common precipitation issues in a question-and-answer format.

Q1: I dissolved the compound in DMSO, but it precipitated immediately when I added it to my PBS buffer at pH 7.4. What happened?

A: This is a classic solubility problem. While DMSO is an excellent organic solvent capable of dissolving the neutral form of the compound, this does not guarantee solubility when diluted into an aqueous buffer.[7] The issue likely stems from one of two factors:

  • Insufficient pH: Although pH 7.4 is well above the estimated pKa (3-5), your final compound concentration may exceed its solubility limit even in the ionized form.

  • Buffer Components: Phosphate buffered saline (PBS) contains phosphate and various salts. In rare cases, specific ions can interact with the compound, though pH is the more common culprit. More critically, the buffer's capacity might be insufficient to handle the introduction of an acidic compound, leading to a localized drop in pH at the point of addition, causing precipitation before it can fully ionize and dissolve.[8][9]

Q2: My compound seems soluble at first but then slowly crashes out of solution over time. Why?

A: This suggests you are working with a supersaturated solution, which is inherently unstable. This can happen if the initial dissolution (e.g., with a small amount of base or co-solvent) temporarily achieves a concentration higher than the equilibrium solubility. Over time, the compound equilibrates and precipitates out. It could also be related to temperature changes or interactions with atmospheric CO₂, which can slightly lower the pH of poorly buffered solutions.

Q3: How do I determine the best buffer and pH to use?

A: The ideal buffer should have a pKa within +/- 1 pH unit of your desired final pH to ensure adequate buffering capacity.[9] For 5-Methoxyisoquinoline-7-carboxylic acid, you should aim for a stable pH well above its pKa.

  • Recommendation: Start with a buffer at pH 8.0 or 8.5, such as Tris or HEPES. This provides a greater safety margin to keep the compound ionized and soluble. Always verify that this higher pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Q4: Are there any buffer components I should avoid?

A: Generally, common biological buffers like Tris, HEPES, and MOPS are compatible. However, be cautious with buffers containing high concentrations of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), as these can sometimes form less soluble salts with carboxylates.[10] If you observe precipitation specifically in buffers like Krebs-Ringer, consider this possibility.

Q5: Can I use co-solvents in my final buffer to improve solubility?

A: Yes, but with caution. Using a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in your final assay buffer can help maintain solubility.[7][11] However, you must validate the tolerance of your biological system to the co-solvent, as even low concentrations can affect cell membranes or protein function.

Troubleshooting Workflow Diagram

Sources

Validation & Comparative

comparative analysis of 5-Methoxyisoquinoline-7-carboxylic acid with other isoquinolines.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In the landscape of heterocyclic building blocks, 5-Methoxyisoquinoline-7-carboxylic acid represents a specialized "privileged structure" distinct from its ubiquitous parent, isoquinoline-7-carboxylic acid. While the parent scaffold is a workhorse for general kinase inhibition (e.g., ROCK, PKA), the introduction of the 5-methoxy group creates a unique electronic and steric profile that enhances selectivity in metabolic disease targets, specifically Acetyl Coenzyme A Carboxylase (ACC) inhibitors.

This guide objectively compares the 5-methoxy variant against standard isoquinoline alternatives, focusing on physicochemical properties, synthetic utility, and downstream bioactive performance.

Comparative Physicochemical Profile

The addition of the methoxy group at the C5 position is not merely decorative; it fundamentally alters the vector of the carboxylic acid handle at C7 and the basicity of the isoquinoline nitrogen.

Table 1: Structural & Electronic Comparison

Data based on calculated consensus values and standard SAR principles.

Feature5-Methoxyisoquinoline-7-carboxylic acid Isoquinoline-7-carboxylic acid (Parent)5-Hydroxyisoquinoline-7-carboxylic acid
Electronic Character Electron-Rich (C5 donor)Neutral / Electron-DeficientHighly Electron-Rich (pH dependent)
pKa (Isoquinoline N) ~5.8 - 6.0 (Increased basicity)~5.4~6.2 (Zwitterionic potential)
LogP (Lipophilicity) ~1.8 (Moderate)~1.2 (Low)~0.9 (Low)
Metabolic Stability High (Blocks C5 oxidation)Low (Prone to C5 hydroxylation)Low (Phase II Glucuronidation risk)
Solubility (pH 7.4) ModerateHighHigh
Primary Application ACC Inhibitors, Selectivity ProbesGeneral Kinase FragmentsMetabolite Standards
Analysis of the "5-Methoxy Effect"[1][2][3]
  • Metabolic Blocking: The C5 position in isoquinolines is a "soft spot" for cytochrome P450 oxidation. The methoxy group effectively blocks this site, extending the half-life (

    
    ) of the final drug candidate compared to the unsubstituted parent.
    
  • Electronic Push: The lone pairs on the 5-oxygen donate electron density into the ring system. This slightly increases the pKa of the nitrogen, potentially strengthening salt bridges in the ATP-binding pockets of kinases or the carboxyltransferase domain of ACC.

Synthetic Accessibility & Workflow

Unlike the parent acid, which is widely available, the 5-methoxy variant often requires de novo synthesis or advanced functionalization. Below is the comparative synthetic efficiency.

Diagram 1: Synthetic Pathways & Strategic Divergence

This workflow contrasts the synthesis of the 5-methoxy variant vs. the parent.

Synthesis_Comparison Start Precursor: 3-Methoxybenzaldehyde Step1 Pomeranz-Fritsch Cyclization Start->Step1 Inter1 5-Methoxyisoquinoline Step1->Inter1 Branch_Direct Direct C7 Lithiation (Low Regioselectivity) Inter1->Branch_Direct Route A (Poor) Branch_Brom Bromination (C7) + Pd-Catalyzed Carboxylation Inter1->Branch_Brom Route B (Preferred) Product 5-Methoxyisoquinoline- 7-carboxylic acid Branch_Direct->Product Branch_Brom->Product

Caption: Route B is the industry standard for high purity. Direct lithiation (Route A) suffers from C1/C8 competition.

Detailed Protocol: Palladium-Catalyzed Carboxylation (Route B)

Objective: Convert 7-bromo-5-methoxyisoquinoline to the target acid.

  • Reagents: 7-Bromo-5-methoxyisoquinoline (1.0 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Et₃N (3.0 eq).

  • Solvent: DMSO/H₂O (10:1).

  • Gas Phase: CO gas (balloon pressure or 1 atm).

  • Procedure:

    • Charge the reaction vessel with the bromo-intermediate and catalyst system under Argon.

    • Add degassed DMSO/H₂O and base.

    • Purge with CO gas and heat to 80°C for 12 hours.

    • Workup: Acidify aqueous layer to pH 3-4 to precipitate the carboxylic acid. Filter and recrystallize from MeOH.

  • Validation:

    • NMR: Look for the disappearance of the C7-H signal and the appearance of a broad carboxylic OH (11-13 ppm).

    • MS: M+1 peak at ~204.06 Da.

Performance in Bioactive Applications (Case Study)

The primary utility of 5-Methoxyisoquinoline-7-carboxylic acid is documented in the development of Acetyl Coenzyme A Carboxylase (ACC) Inhibitors (e.g., Spirochromanone derivatives).

Mechanism of Action Comparison

In ACC inhibition, the carboxylic acid moiety typically forms an amide bond with a spiro-cyclic core. The isoquinoline acts as a lipophilic anchor.

  • Unsubstituted Isoquinoline: Binds to the hydrophobic pocket but lacks specific directional interactions at C5.

  • 5-Methoxy Isoquinoline: The methoxy group can accept a weak hydrogen bond or fill a specific sub-pocket, improving

    
     values.
    
Diagram 2: SAR Logic & Binding Interaction

Visualizing why the 5-methoxy group improves performance.

SAR_Logic Target ACC Enzyme Pocket Core Isoquinoline Core (Pi-Stacking) Core->Target Hydrophobic Interaction Head 7-COOH Handle (Amide Formation) Head->Target Covalent/H-Bond Link Subst 5-OMe Substituent Subst->Target Metabolic Shielding & Shape Complementarity Outcome Result: Improved IC50 & t1/2 Subst->Outcome

Caption: The 5-OMe group contributes to both binding affinity (shape) and pharmacokinetic duration (metabolic shield).

Experimental Validation Protocols

To verify the quality of this building block before introducing it into a synthesis campaign, the following self-validating protocol is recommended.

Protocol: Purity & Regioisomer Confirmation

Rationale: Commercial sources may contain the 5-hydroxy impurity or the 8-carboxylic acid regioisomer.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Detection: UV at 254 nm (aromatic) and 280 nm (isoquinoline specific).

  • Acceptance Criteria:

    • Purity > 98% (Area under curve).

    • Retention Time Shift: The 5-methoxy derivative should elute later than the 5-hydroxy derivative (due to O-methylation) but earlier than the 5-bromo precursor.

  • 1H-NMR Diagnostic:

    • The methoxy singlet at ~4.0 ppm must integrate to 3H.

    • Coupling constants (

      
      ) of the aromatic protons must confirm the 5,7-substitution pattern (meta-coupling visible if H6/H8 are present, though H6/H8 are isolated in this system). Correction: In 5,7-disubstituted isoquinoline, H6 and H8 are meta to each other. Expect 
      
      
      
      Hz.

References

  • Spirochromanone derivatives as acetyl coenzyme A carboxylase (ACC) inhibitors.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: MDPI (Molecules). Context: General review of isoquinoline SAR and synthetic strategies (Pomeranz-Fritsch/Heck coupling). URL:[Link]

  • Structure-Activity Relationship of Isoquinoline Derivatives. Source: National Institutes of Health (PMC). Context: Discusses the metabolic impact of methoxy-substitutions on isoquinoline alkaloids. URL:[Link]

A Senior Application Scientist's Guide to Assessing the Off-Target Effects of 5-Methoxyisoquinoline-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pursuit of highly selective small molecules is paramount. While on-target efficacy is the primary goal, unintended interactions—or off-target effects—are a major cause of clinical toxicity and trial failures.[1][2] The isoquinoline scaffold, a privileged structure in medicinal chemistry, is found in numerous biologically active compounds.[3] Molecules like 5-Methoxyisoquinoline-7-carboxylic acid represent promising starting points for inhibitor development; however, their interaction with the broader proteome, particularly the kinome, must be rigorously characterized.

This guide provides a comprehensive, multi-tiered strategy for assessing the off-target profile of 5-Methoxyisoquinoline-7-carboxylic acid. We will move beyond a simple checklist of assays to explain the causal logic behind experimental choices, enabling researchers to build a robust and self-validating specificity profile for any novel inhibitor.

The Rationale: Why a Multi-Pronged Approach is Non-Negotiable

The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[4] This structural similarity is a primary reason why kinase inhibitors often exhibit polypharmacology, binding to multiple kinases instead of a single intended target.[5] A single assay format is insufficient to capture this complexity. For instance, a biochemical assay may identify potential binders, but it cannot confirm that this interaction occurs or is functionally relevant within the complex milieu of a living cell.[6]

Therefore, we employ a tiered workflow that begins with broad, high-throughput screening and progressively narrows the focus to more physiologically relevant, cell-based validation assays. This approach ensures that resources are spent efficiently while building a high-confidence profile of the compound's true cellular activity.

G cluster_0 Tier 1: Broad In Vitro Screening cluster_1 Tier 2: Cellular Target Validation cluster_2 Tier 3: Unbiased Proteome-Wide Identification T1_Biochem Biochemical Kinase Panel (>400 Kinases, IC50 Values) T1_Bind Competitive Binding Assay (e.g., KinomeScan, Kd Values) T2_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) T1_Biochem->T2_CETSA Validate Hits T1_Bind->T2_CETSA Validate Hits Data Comprehensive Specificity Profile T1_Bind->Data Synthesize Data T2_Phospho Phospho-Proteomics / Western Blot (Functional Inhibition) T2_CETSA->T2_Phospho Confirm Function T3_ChemProt Chemical Proteomics (e.g., Kinobeads, Affinity-MS) T2_Phospho->T3_ChemProt Discover Novel Targets T3_InSilico In Silico Profiling (Predictive Modeling) T3_ChemProt->Data Synthesize Data T3_InSilico->Data Predict & Corroborate Start Compound: 5-Methoxyisoquinoline- 7-carboxylic acid Start->T1_Biochem Initial Screen Start->T3_ChemProt Discover Novel Targets

Caption: Tiered workflow for comprehensive off-target profiling.

Tier 1: Casting a Wide Net with In Vitro Kinome Profiling

The initial step is to understand the compound's interaction potential across a large portion of the human kinome. This is best achieved using high-throughput biochemical or binding assays. The goal here is not just to identify the primary target but to uncover all potential off-targets, even those with lower affinity.

Method 1: Large-Panel Biochemical Assays

These assays directly measure the ability of a compound to inhibit the catalytic activity of a kinase.[4] Companies like Promega offer panels that cover a broad representation of the human kinome.[7]

Causality: We measure enzymatic inhibition (typically as IC50 values) because it provides direct functional data. A common starting concentration for a single-point screen is 10 µM. This concentration is high enough to detect even weak interactions that might become relevant at higher therapeutic doses, providing a conservative first look at the compound's promiscuity.

Method 2: Competitive Binding Assays (e.g., KinomeScan™)

This technology measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase. The results are typically reported as a dissociation constant (Kd) or percent of control, providing a quantitative measure of binding affinity.[8]

Causality: Unlike activity assays, binding assays are independent of substrate, cofactors, or the catalytic competence of the enzyme. This can reveal interactions with kinases in their inactive state or pseudokinases, providing a complementary and often more comprehensive dataset.

G cluster_0 Control (No Inhibitor) cluster_1 Test Condition (With Inhibitor) Kinase1 Kinase Ligand1 Immobilized Ligand Kinase1->Ligand1 Strong Binding Signal Kinase2 Kinase Ligand2 Immobilized Ligand Kinase2->Ligand2 Reduced Binding Signal Inhibitor Test Compound (5-Methoxyisoquinoline- 7-carboxylic acid) Kinase2->Inhibitor Binding

Caption: Principle of a competitive binding assay.

Comparative Data for Context

To interpret the results for our novel compound, we must compare it against well-characterized alternatives. Below is a hypothetical data table illustrating how results might look for 5-Methoxyisoquinoline-7-carboxylic acid compared to a selective inhibitor (e.g., Gefitinib) and a known multi-kinase inhibitor (e.g., Sunitinib).

Target Kinase5-Methoxyisoquinoline-7-carboxylic acid (% Inhibition @ 1µM)Gefitinib (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
EGFR 15%98% 85%
VEGFR2 45%5%95%
PDGFRβ 50%8%92%
SRC 88% 12%78%
LCK 85% 10%65%
AURKA 60%2%40%
GSK3β 5%3%15%

This table contains simulated data for illustrative purposes.

From this hypothetical screen, we might hypothesize that 5-Methoxyisoquinoline-7-carboxylic acid is a potent inhibitor of SRC family kinases (SRC, LCK) with additional activity against AURKA and VEGFR/PDGFR families. The next step is to validate these interactions in a cellular context.

Tier 2: Validating Hits in a Physiological Context

Biochemical hits must be confirmed in living cells to prove target engagement and functional consequence.[9] Off-target effects observed in vitro may not translate to a cellular setting due to factors like membrane permeability, intracellular ATP concentrations, and compound metabolism.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses target engagement in cells or tissues.[5] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates direct binding.[1]

Causality: CETSA is a critical validation step because it confirms that the compound can enter the cell and physically bind to its putative target in the native cellular environment, complete with post-translational modifications and interacting partners.

G cluster_0 Without Ligand cluster_1 With Ligand (Inhibitor) Temp1 Low Temp (Folded Protein) Temp2 High Temp (Denatured Protein) Temp1->Temp2 Heat Ligand Ligand Complex1 Ligand-Protein Complex (Stabilized) Complex2 Complex Remains Folded at High Temp Complex1->Complex2 Heat

Caption: Principle of protein stabilization in CETSA.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture the chosen cell line (e.g., a line where the target kinase is active) to ~80% confluency. Treat cells with 5-Methoxyisoquinoline-7-carboxylic acid (e.g., at 1x, 10x, and 100x the biochemical IC50) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease and phosphatase inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells through freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release soluble proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the abundance of the target protein (e.g., SRC, LCK) in each sample by Western Blot or another quantitative protein detection method.

  • Data Analysis: Plot the percentage of soluble protein remaining at each temperature for both vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and target engagement.

Method 2: Assessing Downstream Signaling

Confirming target engagement with CETSA is crucial, but it's equally important to demonstrate a functional consequence. This involves measuring the phosphorylation status of known downstream substrates of the identified off-target kinases.

Causality: This step directly links target binding to a functional cellular outcome. If 5-Methoxyisoquinoline-7-carboxylic acid truly inhibits SRC kinase in cells, we would expect to see a decrease in the phosphorylation of a known SRC substrate, providing definitive proof of functional off-target activity. This can be measured via Western Blot for specific targets or more broadly using phospho-proteomic techniques.[9]

Tier 3: Unbiased Discovery of Novel Off-Targets

While panel-based screens are powerful, they are inherently biased toward the kinases included in the panel. Unbiased, proteome-wide methods can identify unexpected off-targets that would otherwise be missed.

Method 1: Chemical Proteomics

Chemical proteomics utilizes the compound itself as "bait" to pull down its binding partners from a complex cell lysate.[1] Techniques like KiNativ™ or affinity chromatography using immobilized compound followed by mass spectrometry can identify direct protein interactors.[9]

Causality: This is an unbiased discovery tool. It is not limited to kinases and can identify other protein classes (e.g., metabolic enzymes, epigenetic factors) that bind to the compound. This provides the most comprehensive and unbiased view of a compound's interaction landscape within the proteome.

Method 2: In Silico and Computational Profiling

Computational approaches use machine learning algorithms and structural modeling to predict potential off-targets based on the compound's chemical structure and its similarity to ligands with known targets.[10][11] Web platforms like KinomeMETA can provide predictive profiling against hundreds of kinases.[12]

Causality: While predictive, these methods are incredibly fast and cost-effective. They can help prioritize experimental efforts, highlight potential liabilities early in the discovery process, and provide structural hypotheses for observed binding events that can be tested experimentally.[13]

Conclusion

Assessing the off-target profile of a novel compound like 5-Methoxyisoquinoline-7-carboxylic acid is a complex but essential undertaking in drug development. A superficial screen is insufficient. By adopting a multi-tiered, self-validating workflow—moving from broad in vitro panels to cellular target engagement and unbiased proteomic discovery—researchers can build a robust and reliable specificity profile. This rigorous approach not only de-risks potential clinical candidates by identifying safety liabilities early but also opens the door to discovering novel therapeutic applications through serendipitous polypharmacology.

References

  • Creative Proteomics. (2025, April 17). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Bulusu, K. C., et al. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Fabbro, D., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors - PMC. Retrieved from [Link]

  • Bulusu, K. C., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]

  • Xiong, Z., et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment - PMC - NIH. Retrieved from [Link]

  • Kim, J., et al. (2023, June 24). AiKPro: deep learning model for kinome-wide bioactivity profiling using structure-based sequence alignments and molecular 3D conformer ensemble descriptors - PMC. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC. Retrieved from [Link]

  • Bulusu, K. C., et al. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. Retrieved from [Link]

  • PamGene. (n.d.). Characterize Kinase Inhibitors by Kinome Profiling. Retrieved from [Link]

  • Luo, M., et al. (2024, May 16). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning | Nucleic Acids Research | Oxford Academic. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Kaczanowska, K., et al. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. Retrieved from [Link]

Sources

A Researcher's Guide to the Statistical Analysis of Novel PARP Inhibitors: A Comparative Framework Using 5-Methoxyisoquinoline-7-carboxylic Acid as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the landscape of PARP (Poly (ADP-ribose) polymerase) inhibitors is both a testament to the success of targeted therapy and a frontier for new discoveries. While established drugs like Olaparib, Niraparib, and Rucaparib have demonstrated significant clinical benefits, the quest for novel scaffolds with improved efficacy, selectivity, and safety profiles is ongoing. This guide provides a comprehensive framework for the statistical analysis of data from studies on emerging PARP inhibitors, using the hypothetical case of 5-Methoxyisoquinoline-7-carboxylic acid to illustrate the comparative process against established alternatives.

The isoquinoline and quinoline scaffolds have garnered interest in medicinal chemistry for their potential as PARP inhibitors.[1][2] This guide will delve into the critical experimental data required for a thorough evaluation and the statistical methodologies to ensure a robust comparison with current standards of care.

I. The Established Landscape: A Benchmark for Comparison

Before evaluating a novel compound, it is crucial to understand the performance of the existing market leaders. Olaparib, Niraparib, and Rucaparib are all FDA-approved PARP inhibitors, primarily used in the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[3][4]

Key Performance Metrics of Approved PARP Inhibitors:

A critical aspect of comparing PARP inhibitors is their differential efficacy and safety profiles. For instance, in patients without germline BRCA mutations, niraparib has shown a more significant improvement in progression-free survival (PFS) compared to olaparib.[5] Pharmacokinetic properties also play a crucial role; niraparib exhibits higher tumor exposure relative to plasma exposure compared to olaparib and can cross the blood-brain barrier.[5]

While all three major PARP inhibitors (olaparib, niraparib, and rucaparib) are effective in prolonging PFS in patients with recurrent ovarian cancer, they present different adverse event profiles.[6] Hematological toxicities are common, with niraparib showing a higher incidence of grade 3-4 thrombocytopenia compared to olaparib and rucaparib.[7] Conversely, olaparib has been associated with a lower incidence of grade 3-4 hematological toxicities overall.[8]

The mechanism of "PARP trapping," where the inhibitor locks the PARP enzyme onto DNA, is another point of differentiation. The potency of PARP trapping varies among inhibitors and does not always correlate directly with their catalytic inhibitory activity.[3][9] This mechanistic difference can influence both efficacy and toxicity.

Below is a summary table of key comparative data for established PARP inhibitors, providing a baseline for the evaluation of novel compounds.

Parameter Olaparib Niraparib Rucaparib Reference
Primary Mechanism PARP1/2 Inhibition, PARP TrappingPARP1/2 Inhibition, PARP TrappingPARP1/2/3 Inhibition, PARP Trapping[6][9]
Progression-Free Survival (PFS) Benefit (gBRCAmut) SignificantSignificantEffective[6]
Overall Survival (OS) Benefit (gBRCAmut) SignificantSignificantNot specified[6][8]
Common Grade 3-4 Adverse Events AnemiaThrombocytopenia, AnemiaAnemia, Increased AST/ALT[7][9]
Blood-Brain Barrier Penetration Not observed to be sustainedObservedNot specified[5]

II. The Isoquinoline Scaffold: A Promising Frontier for Novel PARP Inhibitors

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[2] While direct studies on 5-Methoxyisoquinoline-7-carboxylic acid as a PARP inhibitor are not extensively published, the broader class of quinoline and isoquinoline derivatives has shown promise. For instance, novel quinoxaline-based derivatives have been designed and synthesized as potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, comparable to or better than Olaparib in preclinical models.[1][4]

The rationale for exploring this scaffold lies in its structural features that can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. The carboxylic acid group, in particular, can form crucial hydrogen bond interactions within the PARP active site, a feature seen in other successful inhibitors.[10]

Experimental Workflow for a Novel Isoquinoline-Based PARP Inhibitor:

The evaluation of a novel compound like 5-Methoxyisoquinoline-7-carboxylic acid would follow a structured preclinical and clinical development path. The following diagram illustrates a typical workflow.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_vitro_assays In vitro Assays (Enzymatic, Cell-based) ADME_Tox ADME/Tox Profiling In_vitro_assays->ADME_Tox Lead Selection In_vivo_models In vivo Efficacy Models (Xenografts) ADME_Tox->In_vivo_models Candidate Nomination Phase_I Phase I Trials (Safety, PK/PD) In_vivo_models->Phase_I IND-enabling Studies Phase_II Phase II Trials (Efficacy, Dose-finding) Phase_I->Phase_II Safety Established Phase_III Phase III Trials (Pivotal, Comparative) Phase_II->Phase_III Efficacy Signal

Caption: A streamlined workflow for the development of a novel PARP inhibitor.

III. Statistical Analysis Framework for Comparative Efficacy and Safety

A robust statistical analysis plan is paramount to objectively compare a novel agent like 5-Methoxyisoquinoline-7-carboxylic acid with established PARP inhibitors. This section outlines the key statistical considerations at different stages of development.

A. Preclinical In Vitro and In Vivo Studies

In the preclinical phase, the primary goal is to establish proof-of-concept and characterize the pharmacological profile of the new compound.

Experimental Protocols:

  • PARP Enzymatic Inhibition Assay: To determine the IC50 (half-maximal inhibitory concentration) against PARP1 and PARP2, a standard enzymatic assay using recombinant human PARP enzymes, NAD+, and activated DNA is employed. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Cell-Based Proliferation Assays: The anti-proliferative activity is assessed in a panel of cancer cell lines with known HRR status (e.g., BRCA1/2 mutated and wild-type). The GI50 (half-maximal growth inhibition) is determined using a colorimetric assay (e.g., MTS or SRB) after continuous drug exposure for 72-96 hours.

  • PARP Trapping Assay: This assay quantifies the ability of the inhibitor to trap PARP1 on DNA. A common method involves cell fractionation and immunoblotting for PARP1 in the chromatin-bound fraction.

  • In Vivo Xenograft Studies: Nude mice bearing tumors from human cancer cell lines (e.g., BRCA2-deficient Capan-1 pancreatic cancer cells) are treated with the test compound, a vehicle control, and a standard-of-care PARP inhibitor (e.g., Olaparib). Tumor volume is measured over time.

Statistical Analysis:

For in vitro data, IC50 and GI50 values are typically calculated using a non-linear regression analysis (log(inhibitor) vs. response with variable slope). To compare the potency of the novel compound with a standard, a two-tailed Student's t-test or ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) can be used, depending on the number of comparison groups.

For in vivo xenograft studies, tumor growth inhibition (TGI) is a key endpoint. The statistical analysis often involves comparing tumor volumes between treatment groups at specific time points using a repeated-measures ANOVA or a mixed-effects model to account for the correlation of measurements within the same animal over time. The primary comparison would be between the novel compound and the standard PARP inhibitor.

B. Clinical Trials

In the clinical setting, the statistical analysis becomes more complex, focusing on clinically meaningful endpoints and patient-reported outcomes.

Key Endpoints in Clinical Trials:

  • Phase I: The primary endpoints are safety and tolerability, determination of the maximum tolerated dose (MTD), and pharmacokinetic (PK) parameters (e.g., Cmax, AUC, half-life).

  • Phase II: The primary endpoint is typically the objective response rate (ORR). Secondary endpoints include progression-free survival (PFS), duration of response (DoR), and further safety evaluation.

  • Phase III: The primary endpoint is usually PFS or overall survival (OS). These are typically time-to-event endpoints.

Statistical Methodologies:

  • For time-to-event endpoints (PFS, OS): The Kaplan-Meier method is used to estimate the survival functions for each treatment arm. The log-rank test is the standard method for comparing survival distributions between two or more groups. The hazard ratio (HR) and its 95% confidence interval, derived from a Cox proportional hazards model, is the primary measure of the treatment effect.

  • For binary endpoints (ORR): The comparison of response rates between two arms is typically done using Fisher's exact test or a chi-squared test. The relative risk (RR) or odds ratio (OR) with their 95% confidence intervals are reported.

  • For safety analysis: The incidence of adverse events (AEs) is summarized by treatment group. The comparison of AE rates can be performed using Fisher's exact test.

Signaling Pathway and Mechanism of Action:

The therapeutic effect of PARP inhibitors is rooted in the concept of synthetic lethality in cells with deficient homologous recombination repair. The following diagram illustrates this principle.

synthetic_lethality cluster_normal Normal Cell cluster_brca_mutant BRCA Mutant Cell cluster_parpi BRCA Mutant Cell + PARP Inhibitor SSB_N Single-Strand Break BER_N Base Excision Repair (PARP-dependent) SSB_N->BER_N Repaired Viability_N Cell Viability BER_N->Viability_N HRR_N Homologous Recombination Repair HRR_N->Viability_N DSB_N Double-Strand Break DSB_N->HRR_N Repaired SSB_BM Single-Strand Break BER_BM Base Excision Repair (PARP-dependent) SSB_BM->BER_BM Repaired Viability_BM Cell Viability BER_BM->Viability_BM HRR_BM Defective HRR DSB_BM Double-Strand Break DSB_BM->HRR_BM Not Repaired SSB_P Single-Strand Break BER_P Inhibited BER SSB_P->BER_P Blocked DSB_P Accumulated DSBs BER_P->DSB_P Replication Fork Collapse HRR_P Defective HRR Death_P Cell Death HRR_P->Death_P DSB_P->HRR_P Not Repaired

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methoxyisoquinoline-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential, in-depth procedural guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) and handling protocols for 5-Methoxyisoquinoline-7-carboxylic acid. By understanding the rationale behind these safety measures, you can foster a culture of safety and ensure the integrity of your research.

Core Principles of Safe Handling

The primary objective when handling any chemical is to minimize exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion. The following recommendations are based on a thorough risk assessment of the likely hazards associated with 5-Methoxyisoquinoline-7-carboxylic acid.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on the specific task being performed. The following table outlines the minimum recommended PPE for handling 5-Methoxyisoquinoline-7-carboxylic acid.

Personal Protective Equipment Specification Rationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact. The selection of suitable gloves depends not only on the material but also on other quality characteristics and varies from manufacturer to manufacturer[3]. Always inspect gloves for tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or safety gogglesProtects against accidental splashes of solutions or contact with airborne powder.[4] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Body Protection Laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Protection N95 respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. Surgical masks offer little to no protection from chemical exposure[5].
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures the well-being of all laboratory personnel.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle 5-Methoxyisoquinoline-7-carboxylic acid in a well-ventilated area. For procedures involving the solid form or the potential for aerosol generation, a certified chemical fume hood is mandatory.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

2. Handling the Solid Compound:

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling fine dust particles.

  • Static Discharge: Be mindful of static discharge which can cause the powder to become airborne. Use anti-static weighing paper or a deionizing bar if available.

3. Preparing Solutions:

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing. If the dissolution is exothermic, cool the vessel as needed.

  • Container Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Compound prep_workspace->handling_weigh Proceed to handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate Experiment complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: A streamlined workflow for the safe handling of 5-Methoxyisoquinoline-7-carboxylic acid.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a regulatory requirement but also an ethical responsibility to protect the environment.

1. Waste Segregation:

  • Solid Waste: Collect any unused solid 5-Methoxyisoquinoline-7-carboxylic acid and contaminated materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Aqueous solutions may require neutralization before disposal, depending on local regulations. Generally, dilute acid and base solutions with a pH between 7-9 may be eligible for drain disposal, provided they are not contaminated with solvents or metals[6]. However, it is best practice to collect all chemical waste for professional disposal. Organic solvent solutions must be collected in a separate, compatible, and clearly labeled hazardous waste container.

2. Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents[6].

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Empty Containers: The first rinse of a container that held 5-Methoxyisoquinoline-7-carboxylic acid must be collected and disposed of as hazardous waste[6]. Subsequent rinses of the defaced container can typically be disposed of as regular trash, but always consult your institution's specific guidelines.

Decision Tree for Waste Disposal

start Waste Generated is_solid Solid Waste? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_aqueous Aqueous Solution? is_solid->is_aqueous No aqueous_waste Collect in Labeled Aqueous Hazardous Waste Container is_aqueous->aqueous_waste Yes organic_waste Collect in Labeled Organic Hazardous Waste Container is_aqueous->organic_waste No

Caption: A decision-making guide for the proper segregation of waste.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always remember to consult your institution's specific safety guidelines and the most current regulatory standards.

References

  • CPAChem. (2023, April 10). Safety data sheet. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Fisher Scientific. (2024, February 24). SAFETY DATA SHEET: 2-Methylquinoline-6-carboxylic acid. Retrieved from [Link]

  • Pharma Beginners. (2023, March 20). Personal Protective Equipment (PPE) usage. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.